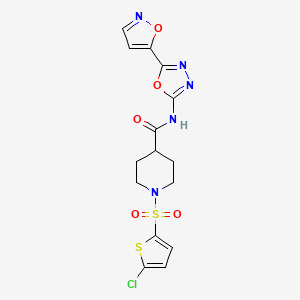

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

CAS No.: 946362-69-2

Cat. No.: VC4461062

Molecular Formula: C15H14ClN5O5S2

Molecular Weight: 443.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946362-69-2 |

|---|---|

| Molecular Formula | C15H14ClN5O5S2 |

| Molecular Weight | 443.88 |

| IUPAC Name | 1-(5-chlorothiophen-2-yl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C15H14ClN5O5S2/c16-11-1-2-12(27-11)28(23,24)21-7-4-9(5-8-21)13(22)18-15-20-19-14(25-15)10-3-6-17-26-10/h1-3,6,9H,4-5,7-8H2,(H,18,20,22) |

| Standard InChI Key | ONRVVLGYKSXSNI-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=NO3)S(=O)(=O)C4=CC=C(S4)Cl |

Introduction

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse functional groups and potential biological activities. This compound belongs to a class of piperidine derivatives that incorporate various pharmacologically active moieties.

Key Features:

The molecular structure includes:

-

A piperidine ring, which is commonly found in many pharmaceuticals.

-

An isoxazole ring, known for its presence in compounds with diverse biological activities.

-

An oxadiazole moiety, often associated with compounds exhibiting anti-inflammatory and antimicrobial properties.

-

A sulfonyl group linked to a chlorothiophene, enhancing chemical reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

Steps Involved:

-

Sulfonylation: The introduction of the sulfonyl group from a suitable sulfonyl chloride precursor.

-

Amide Formation: Coupling reactions involving carboxylic acid derivatives or acid chlorides with amine functionalities.

Analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Chemical Reactions:

Reactions can be monitored using Thin Layer Chromatography (TLC), while product yields are assessed through High Performance Liquid Chromatography (HPLC).

Biological Activities

Compounds with similar structures have shown significant biological activities:

Potential Mechanisms:

Studies suggest these compounds may inhibit specific kinases or proteins involved in disease pathways. Sulfonamides are known for interacting with bacterial dihydropteroate synthase, disrupting folate synthesis.

Research Findings

While specific research findings on this exact compound might be limited, related studies highlight the potential therapeutic applications:

Related Compounds:

Other compounds sharing structural similarities exhibit notable pharmacological effects such as enhanced antioxidant activity or antibacterial properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume